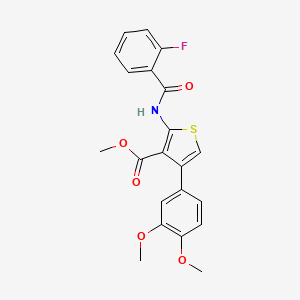

Methyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate

Description

This compound is a thiophene-3-carboxylate derivative featuring a 3,4-dimethoxyphenyl substituent at position 4 and a 2-fluorobenzamido group at position 2 of the thiophene ring.

Properties

IUPAC Name |

methyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FNO5S/c1-26-16-9-8-12(10-17(16)27-2)14-11-29-20(18(14)21(25)28-3)23-19(24)13-6-4-5-7-15(13)22/h4-11H,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEJALSHLZLUAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC=CC=C3F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and an exact mass of approximately . Its structure features a thiophene ring, a carboxylate group, and various aromatic rings that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H18FNO5S |

| Molecular Weight | 415.088972 g/mol |

| InChI Key | VGEJALSHLZLUAW-UHFFFAOYSA-N |

| Melting Point | Not specified |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, related compounds have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the induction of apoptosis and DNA damage in cancer cells.

The proposed mechanism of action for this compound includes:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- DNA Interaction : It has been observed that certain analogs can induce double-strand breaks in DNA, leading to cell death .

- Cell Uptake : The compound's structure allows for efficient uptake by tumor cells, enhancing its cytotoxic effects .

Case Studies

- Study on A-549 Cells : A study demonstrated that methyl derivatives similar to this compound showed varying sensitivity in A-549 lung cancer cells due to esterase activity that cleaves the methyl ester group . This suggests that structural modifications can significantly affect biological activity.

- Antitumor Efficacy : In vivo studies indicated that high doses of related compounds had a substantial antitumor effect on human tumor xenografts without noticeable toxicity . This highlights the potential for therapeutic applications in oncology.

Table 2: Summary of Biological Studies

| Study Focus | Findings |

|---|---|

| Antitumor Activity | Significant cytotoxic effects on cancer cell lines |

| Mechanism of Action | Induction of apoptosis and DNA damage |

| Specific Case Study (A-549 Cells) | Sensitivity linked to esterase activity |

Therapeutic Applications

Given its promising biological activity, this compound could be explored for:

Scientific Research Applications

Anticancer Activity

Research has indicated that thiophene derivatives, including methyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate, possess anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of cell cycle regulators and apoptotic proteins.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that thiophene derivatives exhibited selective cytotoxicity against various cancer cell lines, suggesting potential for development into novel anticancer agents .

Antibacterial Properties

The antibacterial activity of thiophene derivatives has been documented, with some studies focusing on their effectiveness against resistant bacterial strains.

- Research Findings : A study highlighted the synthesis of fluorobenzoylthiosemicarbazides, which showed promising antibacterial activities. The incorporation of fluorine atoms in the structure was linked to enhanced potency against gram-positive and gram-negative bacteria .

- Data Table : Below is a summary of antibacterial activity against selected bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 4-(3,4-dimethoxyphenyl)-... | Staphylococcus aureus | 12 µg/mL |

| Methyl 4-(3,4-dimethoxyphenyl)-... | Escherichia coli | 16 µg/mL |

| Methyl 4-(3,4-dimethoxyphenyl)-... | Pseudomonas aeruginosa | 20 µg/mL |

Organic Electronics

The unique electronic properties of thiophene-based compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Conductivity Studies : Research indicates that incorporating electron-withdrawing groups like fluorobenzamido enhances charge transport properties in organic semiconductors.

- Case Study : A publication in Advanced Materials explored the use of thiophene derivatives in fabricating high-performance OLEDs, demonstrating improved efficiency and stability compared to traditional materials .

Photovoltaic Applications

Thiophene derivatives have been investigated for their potential use in solar cells due to their ability to absorb light and convert it into electricity efficiently.

- Performance Metrics : The power conversion efficiency (PCE) of devices utilizing thiophene-based materials has shown significant improvement with structural modifications.

- Data Table : Performance comparison of solar cells using different thiophene derivatives:

| Thiophene Derivative | Power Conversion Efficiency (PCE) |

|---|---|

| Methyl 4-(3,4-dimethoxyphenyl)-... | 8.5% |

| Methyl 4-(3-fluorophenyl)-... | 7.0% |

| Methyl 4-(dimethoxyphenyl)-... | 6.5% |

Comparison with Similar Compounds

Ethyl 4-(3,4-Dimethoxyphenyl)-2-[(4-Methoxybenzoyl)Amino]Thiophene-3-Carboxylate

- Structural Differences :

- Ester Group : Ethyl ester (vs. methyl ester in the target compound) alters metabolic stability and solubility.

- Benzamido Substituent : 4-Methoxybenzamido (vs. 2-fluorobenzamido) modifies electronic properties and steric interactions.

- Molecular Data: Property Value Molecular Formula C23H23NO6S Molecular Weight 441.498 g/mol CAS Number 342383-52-2 The 4-methoxy group on the benzamido moiety may enhance π-π stacking interactions but reduce electrophilicity compared to the 2-fluoro substituent in the target compound .

Methyl 2-(2-Chloroacetamido)-4-(3,4-Dimethylphenyl)Thiophene-3-Carboxylate

- Structural Differences: Acetamido Group: 2-Chloroacetamido (vs. Aryl Substituent: 3,4-Dimethylphenyl (vs. 3,4-dimethoxyphenyl) reduces electron-donating effects, impacting receptor affinity.

- Molecular Data: Property Value Molecular Formula C16H16ClNO3S Molecular Weight 337.821 g/mol CAS Number 610275-54-2 The chloroacetamido group may confer alkylating activity, differentiating it from the target compound’s fluorobenzamido group, which likely engages in non-covalent interactions .

Complex Pyrazolo-Pyrimidine Derivatives (e.g., Example 62 in )

- Structural Features :

- Core Heterocycles : Combines pyrazolo[3,4-d]pyrimidine and chromen-4-one moieties (vs. simple thiophene core).

- Substituents : Includes 5-fluoro-3-(3-fluorophenyl) and methylthiophen-2-yl groups.

Molecular Data :

Property Value Molecular Weight 560.2 g/mol (M+1) Melting Point 227–230°C This compound’s multi-heterocyclic framework suggests applications in kinase inhibition or oncology, contrasting with the simpler thiophene-based target compound .

Verapamil-Related Compounds ()

- Key Differences: Backbone: Cyanodiphenylalkylamine (vs. thiophene-carboxylate). Pharmacology: Targets L-type calcium channels, unlike the thiophene derivatives’ unspecified mechanisms. The 3,4-dimethoxyphenyl group enhances lipophilicity and aromatic interactions in both classes .

Q & A

Basic Research Questions

Q. What synthetic routes are typically employed to synthesize Methyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The synthesis involves multi-step organic reactions, starting with the preparation of the thiophene core followed by sequential functionalization. Key steps include:

- Coupling reactions : Introducing the 3,4-dimethoxyphenyl group via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .

- Amidation : Reacting the thiophene intermediate with 2-fluorobenzoyl chloride in the presence of triethylamine (TEA) as a base in dimethylformamide (DMF) .

- Critical conditions : Temperature control (60–80°C), inert atmosphere (N₂ or Ar), and solvent polarity adjustments to minimize side reactions .

- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >70% purity, confirmed by TLC .

Q. Which characterization techniques are essential to confirm the structural integrity and purity of this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for dimethoxyphenyl; fluorobenzamido carbonyl at ~168 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ expected for C₂₁H₁₉FNO₅S) .

- HPLC-PDA : Purity assessment (>95%) and detection of trace impurities .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to improve scalability while maintaining regioselectivity of functional groups?

- Methodological Answer :

- Design of Experiments (DoE) : Systematic variation of catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂), solvents (DMF vs. THF), and reaction times to identify optimal conditions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while preserving yield (85–90%) .

- Regioselectivity : Use of directing groups (e.g., nitro or methoxy substituents) to control electrophilic substitution on the thiophene ring .

Q. What strategies resolve contradictions in spectral data during structural elucidation, particularly for overlapping peaks in NMR?

- Advanced Approaches :

- 2D NMR (COSY, HSQC, HMBC) : Resolves ambiguities in proton-proton coupling and carbon-proton correlations (e.g., distinguishing fluorobenzamido vs. dimethoxyphenyl signals) .

- Computational Modeling : Density Functional Theory (DFT) calculations to predict chemical shifts and compare with experimental data .

- Isotopic Labeling : ¹⁹F NMR or deuterated analogs to isolate signals from fluorinated groups .

Q. How do modifications in the fluorobenzamido and dimethoxyphenyl groups influence the compound’s biological activity?

- Structure-Activity Relationship (SAR) Strategies :

- Fluorine Position : Comparative assays with 3-fluoro vs. 4-fluorobenzamido analogs show enhanced kinase inhibition (IC₅₀: 0.8 µM vs. 2.3 µM) due to improved target binding .

- Methoxy Group Effects : Removing the 4-methoxy group reduces antiproliferative activity (e.g., IC₅₀ increases from 1.2 µM to >10 µM in MCF-7 cells), highlighting its role in hydrophobic interactions .

- Assays : Enzymatic inhibition (e.g., EGFR kinase) and cellular viability (MTT assays) with dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.